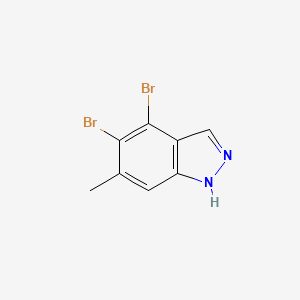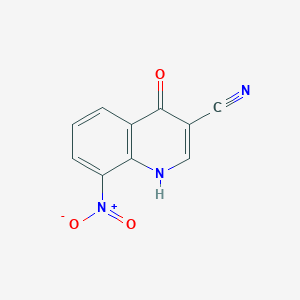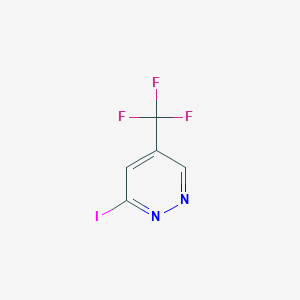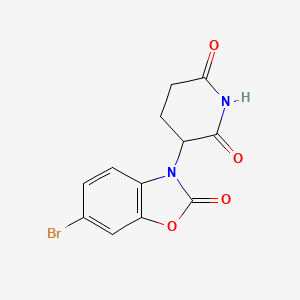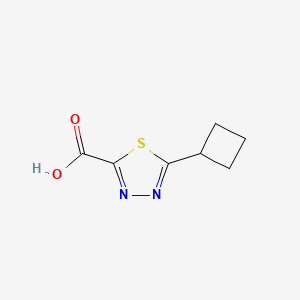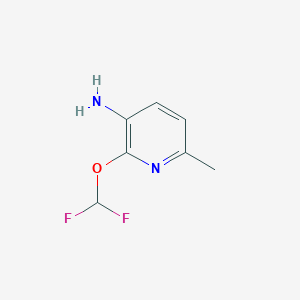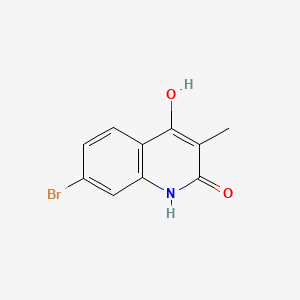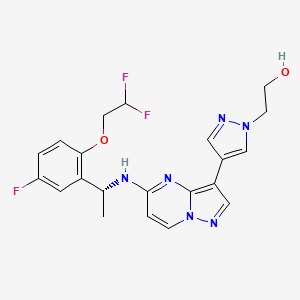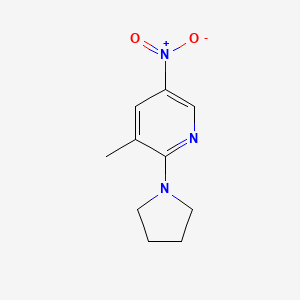
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a pyrrolidine ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions.
Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group, methyl group, and pyrrolidine ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
88374-46-3 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-9(13(14)15)7-11-10(8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
Clave InChI |
DTILNTIRZIRWTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
